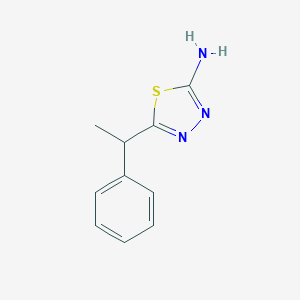

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

描述

Historical Context and Significance of 1,3,4-Thiadiazole (B1197879) Derivatives

The journey of 1,3,4-thiadiazole derivatives in medicinal chemistry has been extensive and fruitful. Initially, these compounds were recognized for their utility as antibacterial agents, often in the form of sulfonamides. Over the decades, their significance has expanded dramatically as intense investigation has revealed a wide array of pharmacological activities. This has led to the development of numerous thiadiazole-containing drugs with diverse therapeutic applications. The stability conferred by the aromaticity of the thiadiazole ring often results in compounds with good in vivo stability and generally low toxicity in higher vertebrates. mdpi.com

Role of the 1,3,4-Thiadiazole Nucleus as a Privileged Scaffold in Drug Discovery

In the realm of drug design and discovery, the 1,3,4-thiadiazole nucleus is considered a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. smolecule.comijpcbs.com The unique chemical properties of the 1,3,4-thiadiazole ring, including its hydrogen bonding capability, the presence of a sulfur atom, and its two-electron donor nitrogen system, contribute to its ability to interact with a wide range of biological receptors. tandfonline.com The mesoionic nature of this heterocycle allows it to cross cellular membranes with relative ease, which can lead to good oral absorption and bioavailability. nih.gov Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) and oxadiazole rings, which are components of many biologically active molecules. nih.gov This structural similarity allows for its substitution in known drugs to modulate their biological activity. nih.gov

Overview of Pharmacological Versatility within the Thiadiazole Class

The pharmacological versatility of the 1,3,4-thiadiazole class is remarkably broad, with derivatives exhibiting a wide spectrum of biological activities. researchgate.net The specific activity is largely dependent on the nature and position of the substituents on the thiadiazole ring. mdpi.comdovepress.com A summary of the diverse pharmacological activities associated with 1,3,4-thiadiazole derivatives is presented below.

| Pharmacological Activity | Description |

| Antimicrobial | Includes antibacterial and antifungal properties against a wide range of pathogens. dovepress.comrasayanjournal.co.in |

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines. nih.govmdpi.com |

| Anti-inflammatory | Some compounds exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. tandfonline.com |

| Anticonvulsant | Certain thiadiazoles have demonstrated the ability to protect against seizures in preclinical models. mdpi.com |

| Antiviral | Activity against various viruses, including hepatitis B and HIV, has been reported. researchgate.net |

| Antitubercular | Some derivatives have shown promising activity against Mycobacterium tuberculosis. tandfonline.com |

| Antidepressant | Certain thiadiazole compounds have been investigated for their potential as antidepressant agents. nih.gov |

| Diuretic | The foundational diuretic drug, Acetazolamide, is a notable example of a 1,3,4-thiadiazole derivative. uobasrah.edu.iq |

This wide range of activities underscores the importance of the 1,3,4-thiadiazole scaffold in the ongoing search for new and effective therapeutic agents.

Rationale for Investigating 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine within the Context of 1,3,4-Thiadiazole Research

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known structure-activity relationships (SAR) of related compounds.

The 2-amino-5-substituted-1,3,4-thiadiazole framework is a well-established pharmacophore. Research has consistently shown that the introduction of an aromatic or alkyl group at the 5-position can lead to a variety of biological activities. For instance, compounds with a phenyl group at the 5-position have been explored for their antimicrobial, anticancer, and muscle relaxant properties. nih.govrasayanjournal.co.in The nature of the substituent on this phenyl ring can further modulate the activity, with electron-withdrawing groups sometimes enhancing the desired effect. mdpi.com

Structure

2D Structure

属性

IUPAC Name |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSQDMAJLTMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378217 | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88742-94-3 | |

| Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1 Phenylethyl 1,3,4 Thiadiazol 2 Amine and Analogues

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives.nih.govencyclopedia.pub

The primary and most versatile precursors for the synthesis of 2-amino-1,3,4-thiadiazoles are thiosemicarbazides. connectjournals.comsbq.org.br These compounds contain the requisite N-C-S and N-N linkages for the formation of the thiadiazole ring.

The most common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with a variety of cyclizing agents. sbq.org.br Thiosemicarbazides themselves are typically prepared by the reaction of an acid hydrazide with an isothiocyanate or by the reaction of thiosemicarbazide (B42300) with a carboxylic acid. sbq.org.brnih.gov

A widely employed route is the acid-catalyzed cyclization of acylthiosemicarbazides. rasayanjournal.co.in For instance, the reaction of a 4-substituted benzoyl thiosemicarbazide with concentrated sulfuric acid leads to the formation of the corresponding 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine. rasayanjournal.co.in Other acidic reagents like phosphorus oxychloride can also be used to effect this transformation. rsc.org

An alternative approach involves the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes. nih.govacs.org Reagents such as ferric chloride can be used to promote this cyclization. nih.gov

Furthermore, a one-pot synthesis has been developed using polyphosphate ester (PPE) as a mild and efficient reagent for the reaction between a carboxylic acid and thiosemicarbazide, yielding 2-amino-1,3,4-thiadiazoles. encyclopedia.pubnih.gov This method avoids the use of harsh and toxic reagents like POCl₃ or SOCl₂. encyclopedia.pubnih.gov

The choice of cyclizing agent, solvent, and temperature can significantly influence the yield and regioselectivity of the reaction. For example, in the cyclization of thiosemicarbazides, the use of a desulfurizing agent like EDC·HCl can lead to the formation of 2-amino-1,3,4-oxadiazoles as the major product, whereas p-toluenesulfonyl chloride (p-TsCl) generally favors the formation of 2-amino-1,3,4-thiadiazoles. sbq.org.brorganic-chemistry.org

The reaction temperature is also a critical parameter. For instance, in the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, heating the reaction mixture of 4-substituted benzoyl thiosemicarbazide and concentrated sulfuric acid between 60-70°C is crucial for the reaction to proceed. rasayanjournal.co.in Similarly, in PPE-mediated synthesis, the temperature is typically maintained below 85°C. nih.govmdpi.com

The nature of the substituent on the precursor can also affect the outcome. In some p-TsCl-based cyclizations, different thiosemicarbazides have shown varying regioselectivity depending on the substituent. sbq.org.br

Specific Synthetic Pathways for 5-Substituted 2-Amino-1,3,4-thiadiazoles

The substituent at the 5-position of the 2-amino-1,3,4-thiadiazole ring is typically introduced through the corresponding carboxylic acid or its derivative, which is used to prepare the thiosemicarbazide precursor.

To synthesize 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine, the key precursor would be 2-(1-phenylethyl)hydrazine-1-carbothioamide. This can be synthesized from 2-phenylpropanoic acid. The carboxylic acid is first converted to its corresponding acid hydrazide, which is then reacted with a source of thiocarbonyl, such as thiophosgene (B130339) or potassium thiocyanate, to form the acylthiosemicarbazide. Subsequent cyclization, for instance using a strong acid, would yield the desired product.

Alternatively, one could start with 1-phenylethan-1-one (acetophenone). Condensation with thiosemicarbazide would form the corresponding thiosemicarbazone. Oxidative cyclization of this intermediate, for example with an oxidizing agent like ferric chloride, would lead to the formation of this compound.

A one-pot synthesis using 2-phenylpropanoic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) could also be a viable and milder route to obtain this compound. nih.govmdpi.com

The 1-phenylethyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers.

Stereoselective Synthesis: An asymmetric synthesis is a preferred method for obtaining enantiomerically pure compounds. nih.gov This could involve the use of a chiral catalyst during the synthesis process. For example, a chiral auxiliary could be used to direct the stereochemical outcome of a key bond-forming reaction. Another approach is to use enantiomerically pure starting materials, such as (R)- or (S)-2-phenylpropanoic acid, to generate the corresponding enantiomerically pure this compound.

Chiral Resolution: Racemic mixtures of this compound can be separated into their individual enantiomers through a process called chiral resolution. nih.govmdpi.com Chromatographic methods are highly effective for this purpose. mdpi.com This typically involves the use of a chiral stationary phase (CSP) in techniques like high-performance liquid chromatography (HPLC). The different interactions between the enantiomers and the chiral stationary phase lead to their separation. mdpi.com Another method is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to facilitate the separation on an achiral column. nih.gov For instance, glycopeptides like vancomycin (B549263) have been used as chiral selectors for the resolution of aromatic amino acids. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies.researchgate.net

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

For the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, several greener strategies have been explored:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. amazonaws.com

Catalytic Reactions: The use of catalysts, especially those that can be recycled and reused, is preferred over stoichiometric reagents. For example, the use of reusable catalysts like InCl₃ in water for regioselective transformations has been reported. amazonaws.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. researchgate.net

Ultrasound-Mediated Synthesis: Sonication can also enhance reaction rates and yields in the synthesis of heterocyclic compounds. researchgate.net

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage, waste generation, and energy consumption. encyclopedia.pubnih.gov The use of polyphosphate ester (PPE) for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles is a good example of this approach. encyclopedia.pubnih.gov

Solid-Phase Synthesis: Attaching the starting material to a solid support can simplify purification procedures, as excess reagents and byproducts can be washed away, reducing the need for chromatographic purification. acs.orgnih.gov

Derivatization and Functionalization of the 2-Amino Group and Thiadiazole Ring

The 2-amino-1,3,4-thiadiazole scaffold, including this compound and its analogues, offers multiple sites for chemical modification. The exocyclic amino group is highly reactive and serves as a primary handle for derivatization, while the thiadiazole ring itself can undergo certain functionalization reactions. These modifications are crucial for developing new compounds with tailored properties. The reactivity of the amino group allows for a wide range of transformations, including acylation, sulfonylation, and the formation of Schiff bases and azo dyes. nih.govnih.gov

Formation of Schiff Bases

A common and straightforward derivatization involves the condensation of the 2-amino group with various aromatic or aliphatic aldehydes to form Schiff bases (imines). nih.govresearchgate.net This reaction is typically carried out by refluxing the 2-amino-1,3,4-thiadiazole derivative with the desired aldehyde in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid. researchgate.netsphinxsai.comimpactfactor.org The formation of the azomethine linkage (-N=CH-) is a key step in creating a diverse library of compounds. For instance, Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole have been synthesized by reacting them with different aromatic aldehydes. researchgate.netsphinxsai.com These Schiff bases can serve as intermediates for further reactions; for example, they can be reacted with anhydrides like maleic or succinic anhydride (B1165640) to yield oxazepine derivatives, or with sodium azide (B81097) to form tetrazole compounds. impactfactor.org

Table 1: Synthesis of Schiff Base Derivatives of 2-Amino-1,3,4-thiadiazoles

| Thiadiazole Precursor | Aldehyde Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-5-aryl-1,3,4-thiadiazole | Various aromatic aldehydes | Not specified | Schiff Base | researchgate.net |

| 5-styryl-2-amino-1,3,4-thiadiazole | Benzaldehyde (B42025) derivatives (e.g., 4-hydroxy, 4-nitro, 4-chloro) | Absolute ethanol, glacial acetic acid, reflux (8-10 h) | Schiff Base | impactfactor.org |

| 2-amino-5-mercapto-1,3,4-thiadiazole | p-(dimethylamino)benzaldehyde | Ethanol, glacial acetic acid, reflux (3 h) | Schiff Base | jmchemsci.com |

| 5-amino-1,2,4-triazole-3-thione derivative | Various benzaldehyde derivatives | Ethanol, HCl (catalytic), reflux | Schiff Base | nih.gov |

Synthesis of Azo Dyes

The 2-amino group can be readily diazotized using agents like sodium nitrite (B80452) in a strong acidic medium (e.g., a mixture of sulfuric acid, acetic acid, and propionic acid) at low temperatures (0–5 °C). nih.govresearchgate.net The resulting diazonium salt is a versatile intermediate that can be coupled with various electron-rich aromatic compounds, such as N,N-dialkylanilines, phenols, or other heterocyclic systems like 8-hydroxyquinoline, to produce a wide range of azo dyes. nih.govrsc.orgresearchgate.net This diazotization-coupling sequence is a high-yield method for synthesizing intensely colored compounds. nih.govresearchgate.net The specific properties of the resulting dyes are influenced by the nature of the substituent at the 5-position of the thiadiazole ring and the coupling agent used. nih.gov

Table 2: Synthesis of Azo Dyes from 2-Amino-1,3,4-thiadiazole Analogues

| Thiadiazole Precursor | Coupling Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-derivatives of 2-amino-1,3,4-thiadiazoles | N,N-dialkyl anilines (e.g., N,N-diethylaniline) | Diazotization with diazonium bisulfates | Azo Dye | rsc.org |

| 2-amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | (iv) NaNO₂, conc. H₂SO₄, AcOH/EtCOOH, 0–5 °C; (v) Coupling in H₂O, 0–5 °C | Arylazo-thiadiazole Dye | nih.govresearchgate.netresearchgate.net |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | 8-hydroxyquinoline, 2-naphthol, resorcinol | Diazotization with nitrosyl sulphuric acid, followed by coupling | Heterocyclic Azo Dye | researchgate.net |

N-Acylation and Sulfonamide Formation

The nucleophilic amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding N-acyl-1,3,4-thiadiazole derivatives (amides). nih.govresearchgate.net Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamide derivatives. nih.govresearchgate.net These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, novel 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas have been synthesized from 2-amino-1,3,4-thiadiazoles via reaction with p-toluenesulfonyl isocyanate. nih.gov Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been prepared through an amidation reaction using EDC and HOBt in acetonitrile. nih.gov

Table 3: Derivatization via N-Acylation and Sulfonylation

| Reaction Type | Thiadiazole Precursor | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Acylation | 2-amino-1,3,4-thiadiazole compounds | Various acyl chlorides | Not specified | Acyl derivatives | researchgate.net |

| Sulfonamide Formation | 2-aminothiazole | Sulfonyl chloride | Sulfonylation followed by alkylation | N-sulfonylated N-alkylated aminothiazole | researchgate.net |

| Thiourea (B124793) Formation | 2-amino-1,3,4-thiadiazoles | p-toluenesulfonyl isocyanate | Pyridine, acetonitrile, NaSCN | Sulfonyl thiourea derivatives | nih.gov |

| Amidation | 5-amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives, EDC, HOBt | Acetonitrile, room temperature | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | nih.gov |

Functionalization of the Thiadiazole Ring

While derivatization of the 2-amino group is more common, the thiadiazole ring itself can undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the heterocyclic system. One notable example is the bromination of the ring. 2-Amino-substituted 1,3,4-thiadiazoles, when heated with bromine in acetic acid, can yield the corresponding 5-bromo derivatives, demonstrating that electrophilic attack at the C5 position is possible. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development of 5 1 Phenylethyl 1,3,4 Thiadiazol 2 Amine Derivatives

Influence of the 1-Phenylethyl Substituent on Biological Activity

The substituent at the C-5 position of the 1,3,4-thiadiazole (B1197879) ring plays a crucial role in determining the molecule's interaction with biological targets. In the case of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, the 1-phenylethyl group introduces specific steric and electronic properties that are critical for its pharmacological profile. This arylalkyl moiety is distinct from simple aryl or alkyl substituents, offering a unique combination of aromaticity, lipophilicity, and conformational flexibility.

The 1-phenylethyl group contains a chiral center at the ethyl carbon, meaning the compound can exist as two distinct stereoisomers (R and S enantiomers). Stereochemistry is a critical factor in pharmacology, as biological macromolecules like enzymes and receptors are chiral environments. Consequently, enantiomers of a drug can exhibit significant differences in biological activity, metabolism, and toxicity.

While specific studies on the separate enantiomers of this compound are not widely reported, the principles of stereoselectivity are well-established for other bioactive molecules. nih.gov For instance, the differential activity of enantiomers is often attributed to one isomer achieving a more favorable three-point binding interaction with the target receptor site than the other. Research on other chiral heterocyclic compounds, such as spiro-thiadiazolines, has demonstrated that a well-defined stereochemical structure is essential for potent biological activity. researchgate.net It is therefore highly probable that the biological activity of this compound derivatives is stereospecific. The spatial arrangement of the phenyl ring, the methyl group, and the thiadiazole core around the chiral carbon will dictate the precise fit within a binding pocket, influencing ligand-receptor interactions and subsequent biological response.

Table 1: Potential Influence of Stereochemistry on Biological Activity

| Feature | R-Enantiomer | S-Enantiomer | Implication for SAR |

|---|---|---|---|

| Binding Affinity | Potentially Higher | Potentially Lower | One enantiomer may fit the receptor's binding site more effectively, leading to greater potency. |

| Efficacy | Potentially Agonist | Potentially Antagonist | Enantiomers can elicit different or opposing biological responses. |

| Metabolism | Different Rate/Pathway | Different Rate/Pathway | Stereoselectivity of metabolic enzymes can lead to different pharmacokinetic profiles. |

| Toxicity | Potentially Lower | Potentially Higher | Off-target effects may be associated with one specific enantiomer. |

Aromaticity (Phenyl Group): The phenyl ring is a crucial feature for many bioactive molecules. It can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site. In many 1,3,4-thiadiazole series, the presence of an aromatic ring at the C-5 position is considered essential for enhanced biological effects. nih.gov

Aliphatic Linkage (Ethyl Group): The ethyl linker serves multiple functions. Firstly, it provides a degree of conformational flexibility, allowing the phenyl ring to orient itself optimally within the binding pocket to maximize favorable interactions. This is a key difference from compounds where the phenyl ring is directly attached to the thiadiazole core. Secondly, the linker acts as a spacer, positioning the bulky phenyl group at a specific distance from the thiadiazole pharmacophore. This distance can be critical for aligning the key interacting moieties with their complementary sites on the target protein. The methyl group on the linker also contributes to the steric bulk and lipophilicity, further refining the molecule's fit and interaction profile.

Role of the 2-Amino Group in Ligand-Receptor Interactions

The 2-amino group on the 1,3,4-thiadiazole ring is a cornerstone of the pharmacophore for this class of compounds. mdpi.comnih.gov It is a versatile functional group that can significantly influence the molecule's biological activity through several mechanisms:

Hydrogen Bonding: The primary amine (-NH₂) is an excellent hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form strong, directional interactions with key amino acid residues (e.g., aspartate, glutamate, serine) in a receptor's active site, which is often critical for anchoring the ligand and ensuring high binding affinity. Molecular modeling studies on related thiadiazole derivatives frequently highlight the formation of hydrogen bonds via this amino group as essential for activity. jocpr.com

Site for Derivatization: The reactivity of the 2-amino group makes it an ideal handle for synthetic modification. nih.govnih.gov Researchers often use it to introduce other functional groups or build larger molecular architectures, thereby modulating the compound's physicochemical properties (like solubility and lipophilicity) and exploring new interactions within the binding site. For example, acylation or substitution of the amino group can fine-tune the electronic properties and steric profile of the molecule to enhance potency or selectivity.

Basicity and Ionization: The amino group imparts basic character to the molecule. At physiological pH, it can be protonated to form an ammonium (B1175870) cation (-NH₃⁺). This positive charge can then form strong ionic interactions or salt bridges with negatively charged residues (e.g., aspartate, glutamate) on the target protein, providing a powerful binding force.

Modulation of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is not merely a passive scaffold but an active contributor to the biological profile of the molecule. chemmethod.comchemmethod.com Its unique properties make it a favored heterocycle in drug design.

Bioisosterism: The 1,3,4-thiadiazole ring is a well-known bioisostere of other chemical groups, such as pyrimidine (B1678525), oxadiazole, and even amide bonds. mdpi.comnih.gov This means it can often replace these other groups in a drug molecule while retaining or even improving biological activity. Its structure offers a specific arrangement of hydrogen bond acceptors (the ring nitrogens) and a sulfur atom that enhances lipophilicity.

Physicochemical Properties: The sulfur atom in the thiadiazole ring generally increases the lipophilicity of the compound, which can improve its ability to cross cellular membranes and reach its target. mdpi.com Furthermore, the 1,3,4-thiadiazole ring is a mesoionic system, meaning it has distinct regions of positive and negative charge. This polarity can facilitate strong and specific interactions with biological targets. chemmethod.com

Metabolic Stability: The 1,3,4-thiadiazole ring is generally stable in vivo, making it a robust core for building drug candidates. Its high degree of aromaticity contributes to this stability. ingentaconnect.com

Modulation of the ring system itself, for instance by creating fused ring systems like imidazo[2,1-b] nih.govscilit.comnih.govthiadiazoles, can drastically alter the shape, rigidity, and electronic properties of the molecule, leading to different pharmacological profiles. researchgate.net

Comparative SAR Analysis with Other 1,3,4-Thiadiazole Derivatives

To understand the unique contribution of the 1-phenylethyl group, it is useful to compare its SAR with that of other C-5 substituents on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold.

Table 2: Comparative SAR of C-5 Substituted 2-Amino-1,3,4-Thiadiazoles

| C-5 Substituent | Key Structural Feature | Typical Influence on Activity | Reference Example |

|---|---|---|---|

| Phenyl | Direct aromatic attachment | Provides a core aromatic interaction site. Activity is often modulated by substituents on the phenyl ring (e.g., halogens, nitro groups). Lacks flexibility. | 2-amino-5-phenyl-1,3,4-thiadiazole researchgate.net |

| Styryl | Phenyl group with a vinyl linker | Introduces a conjugated, rigid linker. The planarity can be favorable for certain binding sites. | 5-Styryl-2-amino-1,3,4-thiadiazole chemmethod.com |

| Adamantyl | Bulky, lipophilic cage | Significantly increases lipophilicity and steric bulk. Can fill large hydrophobic pockets in a receptor. | 5-(1-adamantyl)-1,3,4-thiadiazole derivatives researchgate.net |

| 1-Phenylethyl | Phenyl group with a flexible, chiral linker | Combines aromatic interactions with conformational flexibility. Chirality introduces potential for stereospecific binding. Offers a balance of lipophilicity and flexibility. | this compound |

This comparison highlights the specific role of the 1-phenylethyl group. Unlike a direct phenyl substitution, the ethyl linker provides flexibility. Compared to a rigid styryl group, it allows for non-planar conformations. In contrast to a purely lipophilic group like adamantyl, it retains a key aromatic interaction center. This unique combination of features likely allows this compound derivatives to adapt to the specific topology of their target binding site in a way that other derivatives cannot.

Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the SAR of 1,3,4-thiadiazole derivatives, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. scilit.comnih.govnih.govresearchgate.net For 1,3,4-thiadiazole derivatives, 3D-QSAR models are often developed. nih.govchalcogen.ro These models can identify which steric (shape and size) and electronic (charge distribution) fields around the molecule are critical for activity. For this compound, a QSAR study could reveal the optimal size and electronic nature of the phenyl ring substituent and the importance of the steric bulk around the chiral center.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation of a ligand within the three-dimensional structure of a target protein. jocpr.comingentaconnect.comresearchgate.net A docking study of this compound could visualize how the molecule fits into its receptor, identifying key interactions such as:

Hydrogen bonds formed by the 2-amino group and thiadiazole nitrogens.

Hydrophobic or π-π stacking interactions of the phenyl ring.

The specific sub-pocket occupied by the methyl group. Docking the R and S enantiomers separately would be particularly insightful for explaining any observed stereoselectivity in biological activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Based on a series of active 1,3,4-thiadiazole derivatives, a pharmacophore model could be generated. mdpi.comnih.gov For this class of compounds, a typical model would likely include the 2-amino group as a hydrogen bond donor, the thiadiazole ring as a scaffold with hydrogen bond accepting features, and a hydrophobic/aromatic feature corresponding to the 1-phenylethyl group.

These computational methods provide a rational framework for understanding the complex interplay between molecular structure and biological function, enabling the targeted design of new this compound derivatives with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the correlation between the physicochemical properties of a series of compounds and their biological activities. For derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), QSAR models help in predicting the activity of novel analogs and guiding synthetic efforts towards more potent compounds.

Research on various 5-aryl-1,3,4-thiadiazole-2-amine derivatives has consistently highlighted the critical role of the substituent on the phenyl ring in modulating biological activity, including anticancer and antimicrobial effects. mdpi.comnih.gov A general SAR trend suggests that the nature of the substituent at the 5-position of the thiadiazole ring significantly influences the cytotoxic and antimicrobial potency. mdpi.comnih.gov

For instance, studies on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have demonstrated that electron-withdrawing groups on the phenyl ring often enhance anticancer activity. mdpi.com The presence of halogen atoms, such as fluorine and chlorine, has been associated with good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, fluorinated and chlorinated derivatives have shown notable inhibitory effects. nih.gov

In the context of anticancer activity, the substitution pattern on the 5-phenyl ring is a key determinant of cytotoxicity. mdpi.com For example, expanding the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety with certain cyclic structures through an acetamide (B32628) linker has been shown to enhance antitumor activity against cell lines like MCF-7. nih.gov The introduction of a pyridinium (B92312) ring, for instance, resulted in activity comparable to the standard drug 5-fluorouracil. nih.gov

A hypothetical QSAR study on this compound derivatives would likely involve the generation of a dataset of analogs with variations at several positions:

Substituents on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.

Modifications of the ethyl linker: Altering the length or rigidity of the ethyl chain.

Substitutions on the 2-amino group: Introducing different alkyl or aryl groups.

The following table illustrates a hypothetical dataset for a QSAR study, detailing potential substituents and their expected impact on a given biological activity based on general SAR principles observed in related series.

| Compound ID | R1 (Phenyl Substituent) | R2 (Amino Substituent) | Predicted Biological Activity (e.g., IC50 in µM) |

| 1 | H | H | Baseline |

| 2 | 4-Cl | H | Increased |

| 3 | 4-F | H | Increased |

| 4 | 4-NO2 | H | Significantly Increased |

| 5 | 4-OCH3 | H | Decreased |

| 6 | H | CH3 | Variable |

| 7 | 4-Cl | CH3 | Variable, potentially synergistic |

This table is for illustrative purposes to demonstrate a typical QSAR data set and the predicted trends based on existing literature for related compounds.

The development of a robust QSAR model would then involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for these analogs and using statistical methods to correlate them with the observed biological activities.

3D-QSAR and Pharmacophore Mapping

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore mapping provide a more detailed, three-dimensional understanding of the interactions between a ligand and its biological target. These computational techniques help to identify the key structural features (pharmacophoric features) that are essential for biological activity.

For the class of this compound derivatives, a pharmacophore model would typically be generated based on a set of active and inactive compounds. The resulting model would highlight the spatial arrangement of crucial chemical features.

Based on the broader class of 1,3,4-thiadiazole derivatives, a general pharmacophore model for biological activity might include:

A hydrogen bond donor: The 2-amino group is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atoms of the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors.

An aromatic ring feature: The phenyl group is a key aromatic feature that often engages in hydrophobic or pi-stacking interactions with the target protein.

A hydrophobic feature: The phenylethyl group itself would contribute a significant hydrophobic feature.

The following table outlines the likely pharmacophoric features and their roles in ligand-receptor binding for this class of compounds.

| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction with Target |

| Hydrogen Bond Donor (HBD) | 2-Amino group (-NH2) | Formation of hydrogen bonds with acceptor sites on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the thiadiazole ring | Formation of hydrogen bonds with donor sites on the receptor. |

| Aromatic Ring (AR) | Phenyl group | Pi-pi stacking or hydrophobic interactions within a binding pocket. |

| Hydrophobic Center (HY) | Ethyl group and phenyl ring | Van der Waals interactions with hydrophobic residues of the target. |

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would further refine this understanding by generating 3D contour maps. These maps would visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For instance, a CoMFA steric map might indicate that bulky substituents on the phenyl ring are detrimental to activity in a sterically constrained binding pocket.

While specific 3D-QSAR models for this compound are not publicly available, the general principles derived from studies on related 1,3,4-thiadiazoles provide a solid foundation for the rational design and optimization of new derivatives with improved biological profiles.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Specific Molecular Targets and Pathways

Research into the 1,3,4-thiadiazole (B1197879) scaffold, a core component of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, has identified several key molecular targets. These interactions are fundamental to understanding the compound's biological activities. The versatility of the 1,3,4-thiadiazole ring allows for its inclusion in various pharmacophores, leading to a range of effects including enzyme inhibition and potential receptor modulation. nih.gov

The 1,3,4-thiadiazole nucleus is a prominent feature in the design of various enzyme inhibitors, most notably against carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. core.ac.uk

Studies on a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides have demonstrated potent and selective inhibition of specific CA isoforms. nih.gov These compounds were found to be highly effective against the mitochondrial isoforms, human carbonic anhydrase VA (hCA VA) and VB (hCA VB), with inhibition constants (Kᵢ) in the low nanomolar range. In contrast, they showed significantly weaker inhibition of the cytosolic isoforms hCA I and hCA II, and the membrane-associated hCA IV. nih.gov This isoform selectivity suggests that derivatives of this class could be developed to target specific metabolic pathways, such as those involving mitochondrial function. nih.gov

The table below summarizes the inhibitory activity of representative 2-substituted-1,3,4-thiadiazole-5-sulfamides against various human carbonic anhydrase isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-Substituted-1,3,4-Thiadiazole-5-Sulfamides

| Compound (Substituent) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA VA Kᵢ (nM) | hCA VB Kᵢ (nM) | Selectivity Ratio (CA II/VA) |

|---|---|---|---|---|---|---|

| Methyl | 7420 | 540 | 4320 | 4.2 | 5.4 | 128.6 |

| Ethyl | 5360 | 670 | 6750 | 5.1 | 6.1 | 131.4 |

| Propyl | 102 | 870 | 10050 | 32 | 74 | 27.2 |

Data sourced from a study on 2-substituted-1,3,4-thiadiazole-5-sulfamides. nih.gov

While the 1,3,4-thiadiazole scaffold is extensively studied for CA inhibition, specific data on the cyclooxygenase (COX) inhibitory activity of this compound is not prominently available in the reviewed literature. However, the anti-inflammatory properties noted in some thiadiazole derivatives suggest that COX inhibition could be a potential, though less characterized, mechanism of action.

The interaction of thiadiazole derivatives with specific cellular receptors is an emerging area of investigation. Structurally related compounds, such as α-phenylalanine derivatives containing azole moieties, have been identified as small-molecule antagonists of the sphingosine-1-phosphate receptor 1 (S1PR1). mdpi.com S1PR1 signaling is a therapeutically relevant target in oncology, as its modulation can disrupt tumor-promoting pathways. mdpi.com Although direct evidence for this compound binding to S1PR1 is not yet established, the structural similarities suggest a potential avenue for future agonist/antagonist profiling studies.

Cellular and Subcellular Mechanisms of Action

Beyond direct enzyme or receptor targeting, 1,3,4-thiadiazole derivatives exert significant effects at the cellular level, primarily by influencing pathways that control cell death, proliferation, and signaling.

A primary mechanism underlying the anticancer potential of 1,3,4-thiadiazole derivatives is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Research on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and the key executioner caspase (caspase-3) in human cancer cell lines. Similarly, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs found that their cytotoxic effects were associated with a significant elevation in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and increased levels of caspase-9. nih.gov This indicates a strong involvement of the intrinsic pathway, which is governed by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

In addition to inducing cell death, 1,3,4-thiadiazole compounds have been shown to interfere with the normal progression of the cell cycle, a critical process for cell proliferation. nih.govnih.gov

Different derivatives have been observed to cause cell cycle arrest at various checkpoints. For instance, treatment of HepG2 and MCF-7 cancer cells with specific 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives resulted in cell cycle arrest at the S and G2/M phases, respectively. nih.gov In another study, the compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This G1 arrest was accompanied by an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1, a key regulator that prevents the transition from the G1 to the S phase. nih.gov

Table 2: Observed Cell Cycle Arrest Points by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Arrest Point | Associated Findings | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 (Liver) | S Phase | - | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | G2/M Phase | - | nih.gov |

The cellular effects of 1,3,4-thiadiazole derivatives are often mediated by their ability to modulate key intracellular signaling cascades that regulate cell growth, survival, and proliferation. One of the most consistently reported targets is the Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.

Western blotting analysis has shown that certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives can inhibit the activation (phosphorylation) of the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govmdpi.com The ERK1/2 pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival. By inhibiting this pathway, these compounds can effectively halt cell cycle progression and contribute to their antiproliferative effects. nih.gov

High-Throughput Screening and Phenotypic Assays for Target Discovery

High-throughput screening (HTS) and phenotypic assays are powerful tools in the initial stages of drug discovery to identify the biological targets of a compound. HTS allows for the rapid testing of thousands of compounds against a specific target or in a cellular model. Phenotypic screening, on the other hand, focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target.

For a compound like this compound, a typical HTS campaign would involve screening it against a library of known protein targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential interactions. For instance, derivatives of the related 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine were identified as potent PIM kinase inhibitors through high-throughput screening efforts.

Phenotypic assays, such as the cell painting assay, could be employed to observe the morphological changes induced by this compound in various cell lines. This approach has been successfully used for other 5-amino-1,3,4-thiadiazole derivatives, revealing polypharmacological activities and providing clues about their mechanism of action by comparing their phenotypic fingerprints to those of known drugs.

Ligand-Protein Interaction Profiling

Once potential targets are identified through screening methods, understanding the interaction between the ligand (this compound) and its protein target is crucial. This is achieved through a combination of computational and experimental techniques.

In Silico Molecular Docking Simulations and Molecular Dynamics

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to understand the binding modes of 1,3,4-thiadiazole derivatives with their targets. For example, docking studies on other thiadiazole compounds have elucidated key interactions with enzymes like dihydrofolate reductase (DHFR) and various kinases. These studies often reveal critical hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-protein complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. For instance, MD simulations have been used to understand the interaction mechanisms of other small molecules with their protein targets, confirming the stability of predicted binding modes and identifying key residues involved in the interaction.

While no specific molecular docking or dynamics studies for this compound are currently published, the general methodology would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of this compound.

Using docking software to predict the binding pose and score the interactions.

Running MD simulations to assess the stability and dynamics of the complex.

A hypothetical docking study could reveal the following types of interactions:

| Interaction Type | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Amino acid residues with nonpolar side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Pi-Pi Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) interacting with the phenyl ring of the compound |

Experimental Validation of Binding Affinity (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Computational predictions must be validated by experimental methods that directly measure the binding affinity between the ligand and its target protein.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the binding of molecules to a sensor surface. In the context of this compound, the target protein would be immobilized on the sensor chip, and the compound would be flowed over the surface. The change in the refractive index upon binding is measured, providing data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat change associated with a binding event. In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Although no specific SPR or ITC data exists for this compound, these techniques are standard practice for validating the targets of novel compounds and would be essential for confirming any computationally predicted interactions.

Pharmacological Profiling and Therapeutic Potential

Anti-Cancer Activities

There is no publicly available scientific literature detailing the anti-cancer properties of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. Consequently, the following sub-sections cannot be populated with specific experimental data.

In Vitro Cytotoxicity in Diverse Cancer Cell Lines

No data from in vitro cytotoxicity assays for this compound against any cancer cell lines have been reported.

Anti-Proliferative and Anti-Migratory Effects

Information regarding the anti-proliferative and anti-migratory effects of this specific compound is not available in the current scientific literature.

In Vivo Efficacy in Preclinical Tumor Models

There are no published studies on the in vivo efficacy of this compound in any preclinical tumor models.

Anti-Microbial Activities

Similar to the lack of anti-cancer data, the anti-microbial activities of this compound have not been reported in the scientific literature.

Antibacterial Spectrum and Efficacy Against Resistant Strains

There is no available information on the antibacterial spectrum of this compound, nor any data on its efficacy against resistant bacterial strains.

Antifungal Efficacy Against Pathogenic Fungi

No studies have been published detailing the antifungal efficacy of this compound against any pathogenic fungi.

Anti-Tuberculosis Activity

Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have shown promise as anti-tuberculosis agents. tandfonline.com For instance, a series of N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv, with efficacy comparable to the standard drugs rifampicin (B610482) and isoniazid. tandfonline.comnih.gov The structural features of these compounds, particularly the substitutions on the benzothiazole (B30560) ring, play a crucial role in their antimycobacterial potency.

Further studies on related 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have highlighted the importance of specific substitutions for anti-tuberculosis activity. For example, compounds bearing electron-donating groups like methyl and methoxy (B1213986) on the arylamino group at the 5-position exhibited enhanced activity. tandfonline.com In another study, a dichlorobenzothiophene thiadiazole derivative showed very high activity against M. tuberculosis H37Rv, with 98% inhibition at a concentration of 6.25 μg/mL. tandfonline.com The presence of a halogen on the phenyl-1,3,4-thiadiazol moieties appears to augment antibacterial activity, particularly against Gram-positive bacteria. tandfonline.comnih.gov

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives | Mycobacterium tuberculosis H37Rv | Promising activity, comparable to rifampicin and isoniazid. | tandfonline.comnih.gov |

| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl) amino-1,3,4-thiadiazole | Mycobacterium tuberculosis | 91% inhibition at 6.25 μg/mL. | tandfonline.com |

| Dichlorobenzothiophene thiadiazole derivative | Mycobacterium tuberculosis H37Rv | 98% inhibition at 6.25 μg/mL. | tandfonline.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL. | tandfonline.comcbijournal.com |

Anti-Inflammatory and Immunomodulatory Effects

The 1,3,4-thiadiazole scaffold is recognized for its potential anti-inflammatory properties. researchgate.net While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, related compounds have shown significant activity. The anti-inflammatory potential of thiadiazole derivatives is often attributed to their ability to modulate various inflammatory pathways. researchgate.net The structural characteristics of this compound, particularly the phenylethyl group, may contribute to its interaction with biological targets involved in inflammation. chemimpex.com

Anticonvulsant Activities

Several studies have highlighted the anticonvulsant potential of 1,3,4-thiadiazole derivatives. nih.govnih.gov Research has shown that these compounds can act as central nervous system depressants and muscle relaxants. nih.gov They have been found to block the tonic component of maximal electroshock seizures and offer protection against strychnine-induced convulsions in animal models. nih.govnih.gov

Specifically, 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole demonstrated potent anticonvulsant properties in rats and mice, comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov However, the replacement of the 2-biphenylyl group with a phenyl or benzyl (B1604629) group resulted in inactive compounds. nih.gov The anticonvulsant activity of 1,3,4-thiadiazoles is thought to be mediated through the potentiation of GABAergic neurotransmission. frontiersin.org

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 5-phenyl-1:3:4-thiadiazole, 2-amino-5-phenyl-1:3:4-thiadiazole, 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole | Maximal electroshock seizures, strychnine-induced convulsions | Blocked tonic component of seizures and protected against convulsions. | nih.govnih.gov |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rat and mouse models | Potent anticonvulsant activity, comparable to standard drugs. | nih.gov |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Maximal electroshock seizure model | Showed 64.28% protection at a high dose with no toxicity. | frontiersin.org |

Antiviral Activities

The thiadiazole ring, being a bioisostere of pyrimidine (B1678525), has been explored for its antiviral potential. nih.gov Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their activity against a range of viruses. For instance, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov

Other derivatives have shown activity against Parainfluenza-3 and Reovirus-1. nih.gov Furthermore, 1,2-Dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile was tested for its activity against the Hepatitis B virus (HBV). nih.gov However, studies on the anti-HIV activity of some 1,3,4-thiadiazole derivatives have reported moderate to low efficacy compared to reference drugs. nih.gov

Antiparasitic Activities (e.g., Anti-Leishmanial, Antimalarial)

The 1,3,4-thiadiazole nucleus is a component of compounds with documented antiparasitic activities, including anti-leishmanial effects. researchgate.net While specific data on the antiparasitic activity of this compound is not extensively available, the general class of 2-amino-1,3,4-thiadiazole derivatives has been recognized for its potential in this area. nih.gov The structural features of these compounds allow for various substitutions that can be optimized to enhance their activity against different parasites.

Other Reported Biological Activities (e.g., Antidiabetic, Antihypertensive)

Beyond the aforementioned activities, 1,3,4-thiadiazole derivatives have been investigated for a wide array of other biological effects. These include potential applications as antidiabetic and antihypertensive agents. researchgate.net The diverse biological profile of this class of compounds stems from the versatile chemical nature of the thiadiazole ring, which allows for the synthesis of a large number of derivatives with varying pharmacological properties. researchgate.net

Selectivity and Off-Target Activity Analysis

A crucial aspect of drug development is the analysis of a compound's selectivity and potential off-target activities. For 1,3,4-thiadiazole derivatives, while they exhibit a broad range of biological activities, this can also translate to a lack of specificity, potentially leading to off-target effects. For example, in the context of anticonvulsant activity, while some derivatives are potent, they also exhibit muscle relaxant and general central nervous system depressant effects. nih.gov A thorough selectivity and off-target activity analysis for this compound would be essential to determine its therapeutic index and potential for clinical development. Such an analysis would involve screening against a panel of receptors, enzymes, and ion channels to identify any unintended interactions.

Preclinical Evaluation and Lead Optimization Strategies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME studies are crucial in early drug discovery to predict a compound's behavior in a living organism. These tests help to identify potential liabilities that could lead to poor pharmacokinetics or toxicity.

Metabolic Stability and Metabolite Identification Studies

No studies detailing the metabolic stability or identifying the metabolites of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine were found.

Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time provides an indication of its stability to metabolism. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the structures of any metabolites formed. This information is vital for understanding the compound's clearance and potential for drug-drug interactions.

Permeability and Transport Across Biological Barriers

There is no available data on the permeability of this compound.

Permeability is often evaluated using cell-based assays, such as the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. escholarship.org These studies determine a compound's ability to be absorbed orally. The results are typically reported as an apparent permeability coefficient (Papp). Efflux ratio studies, often using P-glycoprotein (P-gp) inhibitors, can determine if the compound is a substrate for efflux transporters, which can limit its absorption.

In Vivo Pharmacokinetic Profiles

In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism.

Bioavailability Assessment

No data on the bioavailability of this compound is publicly available.

Bioavailability is determined by administering the compound both intravenously and orally to animal models and measuring the drug concentration in the plasma over time. The ratio of the area under the concentration-time curve (AUC) for oral versus intravenous administration gives the absolute bioavailability.

Tissue Distribution and Excretion Pathways

Information regarding the tissue distribution and excretion pathways of this compound is not available.

Tissue distribution studies involve analyzing the concentration of the compound in various organs and tissues after administration to determine where the drug accumulates. Excretion studies identify the primary routes of elimination from the body, typically through urine and feces.

Toxicity Assessment and Safety Pharmacology

Preclinical toxicity studies are conducted to identify potential adverse effects of a drug candidate before it is tested in humans.

No specific toxicity or safety pharmacology data for this compound was found. General safety information for some related 1,3,4-thiadiazole (B1197879) compounds indicates potential for skin and eye irritation. nih.govsigmaaldrich.com

Initial toxicity screening often involves cytotoxicity assays on various cell lines to determine the compound's potential to cause cell death. Safety pharmacology studies investigate the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems. nih.govnih.gov

General Information on 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry and has been incorporated into compounds with a wide range of biological activities. mdpi.comresearchgate.net Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated for various therapeutic applications. nih.gov The biological activity of these compounds is influenced by the substituents on the thiadiazole ring. mdpi.comrasayanjournal.co.in

Cytotoxicity in Non-Target Mammalian Cells

A critical step in preclinical evaluation is determining a compound's cytotoxicity against non-cancerous mammalian cells to gauge its potential for causing adverse effects in a patient. The ideal candidate should exhibit high potency against its intended target while displaying minimal toxicity to healthy cells.

For the 2-amino-1,3,4-thiadiazole class of compounds, studies have often shown a favorable selectivity profile. For instance, various derivatives have been reported to be non-toxic to normal cells at concentrations that are effective against cancer cells. researchgate.net One study on 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) demonstrated that in concentrations that were antiproliferative to a range of tumor cell lines, the compound was not toxic to normal human skin fibroblasts (HSF), hepatocytes, or neuronal cells. researchgate.netviamedica.pl Similarly, new tegafur (B1684496) (a prodrug of 5-fluorouracil) derivatives incorporating a 1,3,4-thiadiazole moiety were found to be less toxic to normal human bronchial epithelial (Beas-2B) cell lines compared to cancer cell lines. nih.govmdpi.com Another series of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles also exhibited selectivity for cancer cells over normal human cell lines. nih.gov

This consistent finding across multiple derivatives suggests that the 1,3,4-thiadiazole scaffold can be conducive to developing selective compounds. The evaluation of this compound would involve similar in vitro assays, exposing various normal mammalian cell lines (e.g., fibroblasts, renal cells, hepatocytes) to the compound and determining the concentration that inhibits cell growth by 50% (IC50) or causes 50% cell death (LD50). A high IC50/LD50 value for normal cells relative to the value for target cells would indicate a promising therapeutic window.

Table 1: Representative Cytotoxicity Data for 2-Amino-1,3,4-Thiadiazole Derivatives in Normal and Cancer Cell Lines This table presents data from related compounds to illustrate the typical findings in cytotoxicity studies. Specific values for this compound are not available.

| Compound Derivative | Normal Cell Line | Result | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HSF (Fibroblasts), Fao (Hepatocytes) | Non-toxic at antiproliferative concentrations | FTC-238 (Thyroid Carcinoma) | 6.4 | researchgate.netviamedica.pl |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | HUVEC (Endothelial) | Low toxicity | LoVo (Colon Carcinoma) | 2.44 | nih.govmdpi.com |

| Tegafur-Thiadiazole Derivative | Beas-2B (Bronchial Epithelial) | Less toxic than to cancer cells | HGC27 (Gastric Cancer) | 0.16-100 µg/mL | nih.govmdpi.com |

Acute and Subacute Toxicity Studies in Animal Models

Following in vitro assessment, toxicity studies in animal models are conducted to understand the systemic effects of a compound. Acute toxicity studies typically involve administering a single, high dose of the substance to rodents (e.g., mice or rats) to determine the median lethal dose (LD50), the dose at which 50% of the test animals die. zsmu.edu.ua Subacute studies involve repeated administration of lower doses over a period of 14 to 28 days to identify target organs for toxicity and establish a no-observed-adverse-effect-level (NOAEL). dovepress.com

For the specific compound this compound, no public LD50 data is available. However, research on related heterocyclic structures provides a framework for what such studies would entail. For example, acute toxicity studies of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol derivatives in rats found that these compounds generally belong to the IV class of toxicity (low toxicity), with LD50 values often exceeding 1000 mg/kg. zsmu.edu.ua During these studies, animals are observed for clinical signs of toxicity, such as changes in behavior, weight loss, and altered food and water consumption, as well as for mortality. dovepress.com At the end of the study, blood samples are collected for hematological and biochemical analysis, and major organs are examined macroscopically and microscopically for any pathological changes. dovepress.com

Table 2: Example of Acute Toxicity Data for Related Heterocyclic Compounds This table shows representative data for related triazole-thiol compounds to exemplify the output of an acute toxicity study. Data for this compound is not available.

| Compound Class | Animal Model | Route of Administration | LD50 (mg/kg) | Toxicity Class | Reference |

|---|---|---|---|---|---|

| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives | Rat | Intraperitoneal | >1000 | IV (Low Toxicity) | zsmu.edu.ua |

Genotoxicity and Mutagenicity Screening

Genotoxicity screening assesses the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to screen for different types of genetic damage. While no specific genotoxicity data for this compound has been published, a standard evaluation would include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon. It assesses the ability of a compound to cause gene mutations that revert the bacteria to a state where they can synthesize their own histidine.

In Vitro Chromosomal Aberration Test: Mammalian cells, often Chinese Hamster Ovary (CHO) cells or human peripheral lymphocytes, are exposed to the compound. The cells are then examined microscopically for structural damage to chromosomes.

In Vivo Micronucleus Test: Rodents are treated with the compound, and their bone marrow cells are examined for micronuclei. Micronuclei are small, secondary nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating chromosomal damage or loss.

These tests are crucial for identifying potential carcinogens early in the drug development process. The stable and aromatic nature of the 1,3,4-thiadiazole ring is generally considered to contribute to low toxicity, but each new derivative requires empirical testing. dtic.mil

Strategies for Lead Optimization and Derivative Synthesis

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its pharmacological properties. The goal is to enhance potency, selectivity, and metabolic stability while reducing toxicity. For this compound, several established medicinal chemistry strategies could be employed.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.gov This is often done to discover novel intellectual property, improve properties, or find more synthetically accessible analogs. A closely related concept is bioisosteric replacement, where functional groups are swapped with other groups that have similar physicochemical properties. nih.gov

The 1,3,4-thiadiazole ring itself is a well-known bioisostere of several other heterocycles. nih.gov Key potential strategies for this compound include:

Core Scaffold Replacement: The 1,3,4-thiadiazole ring could be replaced with its common bioisosteres, such as a 1,3,4-oxadiazole (B1194373), pyrimidine (B1678525), or pyridazine (B1198779) ring. dtic.milnih.gov This could alter binding interactions, solubility, and metabolic properties. For example, studies have shown that replacing a 1,3,4-thiadiazole with a 1,3,4-oxadiazole can sometimes lead to a significant drop in activity, highlighting the key role of the thiadiazole scaffold, while in other cases it can improve potency. nih.govnih.gov

Side-Chain Modification: The phenylethyl substituent at the 5-position offers many opportunities for modification. The phenyl group could be replaced with other aromatic or heteroaromatic rings to probe for additional binding interactions. The ethyl linker could be shortened, lengthened, or rigidified to optimize the orientation of the phenyl group within a target's binding pocket.

Amine Group Replacement: The 2-amino group is a key pharmacophoric feature. It could be acylated, alkylated, or replaced with other small hydrogen-bond donors/acceptors to fine-tune interactions with a biological target.

Prodrug Design for Enhanced Bioavailability or Targeted Delivery

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy is often used to overcome poor water solubility, low membrane permeability (and thus poor oral bioavailability), or to achieve targeted delivery to specific tissues.

The 2-amino group of this compound is an ideal chemical handle for creating prodrugs. Potential approaches include:

Amide or Carbamate Formation: The primary amine can be converted into an amide or carbamate. These linkages can be designed to be stable in the gastrointestinal tract but cleaved by enzymes (e.g., amidases, esterases) in the blood or target tissues to release the active amine compound.

Schiff Base Formation: Reaction with an aldehyde or ketone can form a Schiff base (imine), which can be hydrolyzed in vivo, particularly in the acidic environment of some tumors, to release the parent drug.

Targeted Prodrugs: The amine could be linked to a promoiety that is recognized by specific transporters or enzymes that are overexpressed in target cells, such as certain cancer cells. For example, 1,3,4-thiadiazole moieties have been successfully incorporated into derivatives of the chemotherapy prodrug tegafur to create new anticancer agents. nih.govmdpi.com

Hybrid Molecule Development

The 2-amino-1,3,4-thiadiazole scaffold is a versatile building block for creating hybrid molecules. ulster.ac.uk For this compound, a hybridization strategy could involve:

Linking to another Active Scaffold: The core molecule could be tethered, often via its amino group or by functionalizing the phenyl ring, to another pharmacologically active scaffold. Examples in the literature include creating hybrids of 1,3,4-thiadiazole with coumarins, 1,3,5-triazines, or sulfonamides to generate compounds with enhanced antimicrobial or anticancer activities. ulster.ac.uk The goal is to have the resulting hybrid molecule interact with multiple biological targets, potentially leading to greater efficacy.

Future Directions and Translational Research

Development of Novel 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives with Enhanced Potency and Selectivity

The core strategy for advancing this compound from a lead compound to a clinical candidate lies in the systematic development of new derivatives. The 2-amino-1,3,4-thiadiazole (B1665364) moiety serves as a versatile scaffold for chemical modification. researchgate.net The goal of derivatization is to enhance the compound's potency against specific biological targets while improving its selectivity, thereby minimizing off-target effects.

Research has demonstrated that modifications at various positions on the 1,3,4-thiadiazole (B1197879) ring and its substituents can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring of related 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogs has been shown to modulate their antimicrobial and anticancer properties. rasayanjournal.co.inmdpi.com Studies have shown that incorporating electron-withdrawing groups, such as halogens, can boost cytotoxic activity against cancer cell lines. mdpi.comnih.gov Similarly, creating hybrid molecules by linking the thiadiazole core to other heterocyclic systems or pharmacophores is a promising approach. nih.govnih.govnih.gov For example, combining the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with substituted piperazines has yielded compounds with significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells. nih.gov

The synthesis of these novel derivatives often involves multi-step reactions, starting from materials like thiosemicarbazide (B42300) and reacting them with appropriate carboxylic acids or their derivatives. mdpi.comresearchgate.net The resulting analogs are then subjected to rigorous biological screening to identify candidates with superior therapeutic profiles.

Table 1: Examples of Biologically Active 1,3,4-Thiadiazole Derivatives

| Derivative Class | Modification Strategy | Observed Biological Activity | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-thiadiazol-2-amines | Substitution on the 5-phenyl ring (e.g., with chloro, bromo, hydroxyl groups). | Enhanced antibacterial and anticancer activity. rasayanjournal.co.inmdpi.com | rasayanjournal.co.inmdpi.com |

| N-Substituted 1,3,4-thiadiazole-2-amines | Acylation or substitution on the 2-amino group. | Potent anticancer and anti-inflammatory properties. nih.govnih.gov | nih.govnih.gov |

| Thiadiazole-Piperazine Hybrids | Linking the thiadiazole core to a piperazine (B1678402) moiety via an acetamide (B32628) linker. | High cytotoxic activity against MCF-7 and HepG2 cancer cell lines. nih.gov | nih.gov |

| Thiadiazole-Triazole Hybrids | Fusion or linkage of thiadiazole and triazole rings. | Promising antimicrobial potential. zsmu.edu.ua | zsmu.edu.ua |

Investigation of Synergistic Effects in Combination Therapies involving this compound

A key strategy to enhance therapeutic efficacy and combat drug resistance is the use of combination therapies. Investigating the synergistic effects of this compound or its derivatives with established drugs is a critical area of future research. This approach can potentially lower the required dosage of each agent, thereby reducing toxicity and side effects.

Future studies should systematically screen for synergistic interactions between this compound's derivatives and a wide range of therapeutic agents, including chemotherapeutics, antibiotics, and other targeted therapies. The goal is to identify combinations that offer a clear therapeutic advantage over monotherapy.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design